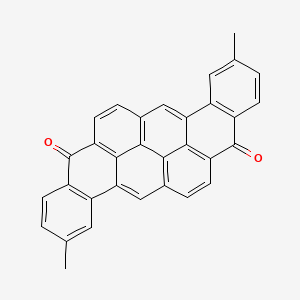
3,11-Dimethylpyranthrene-8,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dimethylpyranthrene-8,16-dione is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylpyranthrene-8,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethyl derivatives of pyranthrene with suitable oxidizing agents can yield the desired dione compound. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3,11-Dimethylpyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,11-Dimethylpyranthrene-8,16-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: This compound is investigated for its use in organic semiconductors and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells.
Mecanismo De Acción
The mechanism of action of 3,11-Dimethylpyranthrene-8,16-dione involves its interaction with various molecular targets. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, it can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cellular damage. These properties make it a compound of interest in studying mechanisms of carcinogenesis and other biological effects.
Comparación Con Compuestos Similares
Pyranthrene: A parent compound with a similar polycyclic structure but without the dimethyl and dione functionalities.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.
Uniqueness: 3,11-Dimethylpyranthrene-8,16-dione is unique due to its specific substitution pattern and the presence of the dione functional groups
Propiedades
Número CAS |
257620-65-8 |
|---|---|
Fórmula molecular |
C32H18O2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
3,11-dimethylpyranthrene-8,16-dione |
InChI |
InChI=1S/C32H18O2/c1-15-3-7-19-23(11-15)25-13-17-5-10-22-30-26(24-12-16(2)4-8-20(24)32(22)34)14-18-6-9-21(31(19)33)29(25)27(18)28(17)30/h3-14H,1-2H3 |
Clave InChI |
VXHSOKGMHSWOAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=C4C2=CC5=C6C4=C(C=C3)C=C7C6=C(C=C5)C(=O)C8=C7C=C(C=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


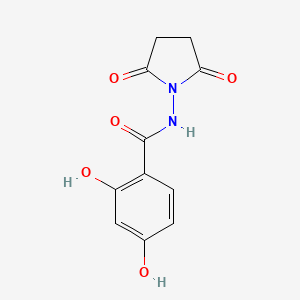
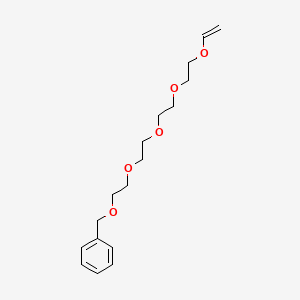
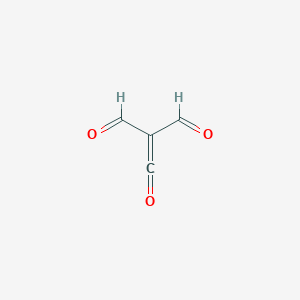
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
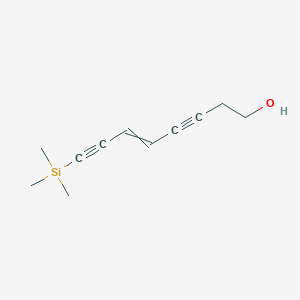
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
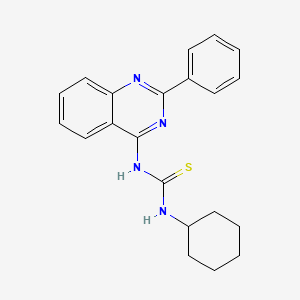
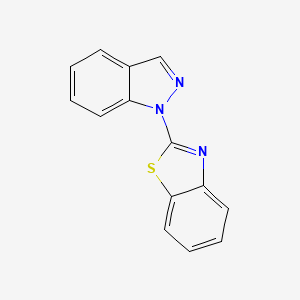
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)

![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
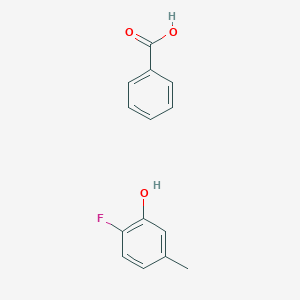
![3-[(1S)-1,2-Dihydroxyethyl]benzonitrile](/img/structure/B14245869.png)

